molecular formula C21H18N2O3 B5538153 N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide

Cat. No. B5538153
M. Wt: 346.4 g/mol
InChI Key: FFNFLOSMHCFXME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves multi-step organic reactions that may include nitration, amidation, and coupling reactions. These compounds are synthesized and characterized by spectroscopic methods and elemental analysis, ensuring the correct structure and purity (Saeed, Hussain, & Flörke, 2008).

Molecular Structure Analysis

The molecular structure of benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide can be elucidated using techniques such as X-ray crystallography. Such analyses reveal the crystalline structure, dihedral angles between aromatic rings, and the orientation of nitro groups, which are crucial for understanding the compound's chemical behavior (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

Benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide undergo various chemical reactions, including nucleophilic substitution and hydrogen bonding, due to the presence of the nitro group and the amide functionality. These reactions contribute to the compound's potential biological activities and interactions with other molecules (Wardell, Skakle, Low, & Glidewell, 2005).

Physical Properties Analysis

The physical properties of benzamides such as solubility, melting point, and crystalline structure are influenced by the compound's molecular geometry and intermolecular forces. Studies on similar compounds provide insights into how these properties are affected by different substituents and molecular arrangements (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

Chemical Properties Analysis

The chemical properties of N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, including reactivity, stability, and interactions with other chemical species, are determined by the functional groups present in the molecule. The nitro and amide groups play significant roles in determining the compound's acidity, basicity, and potential for forming hydrogen bonds and other intermolecular interactions (Buzarevski, Mikhova, & Popovski, 2014).

Scientific Research Applications

Corrosion Inhibition

One notable application of N-phenyl-benzamide derivatives, which are structurally similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, is in corrosion inhibition. Mishra et al. (2018) investigated the effects of substituents on the inhibition behavior of these compounds for mild steel in acidic environments. The study found that certain substituents can significantly enhance the inhibition efficiency, providing valuable insights into the design of corrosion inhibitors (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Sun et al. (2009) highlight the high selectivity and practical application of these compounds for monitoring cyanide concentrations, showcasing their potential in environmental monitoring and safety applications (Sun, Wang, & Guo, 2009).

Crystal Structure Analysis

The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was detailed by Saeed, Hussain, and Flörke (2008), providing insight into molecular configurations and interactions. This type of research is fundamental in the development of new materials and pharmaceuticals, offering a base for understanding molecular behavior and properties (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Agents

Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated them for their antibacterial and antifungal activities. This research underlines the potential of nitrophenyl benzamide derivatives as foundational compounds in developing new antimicrobial agents (Ertan et al., 2007).

Antidiabetic Potential

Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase enzymes. Their findings suggest significant promise for these compounds in developing antidiabetic medications, further supported by molecular dynamic and docking studies (Thakal, Singh, & Singh, 2020).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-18-10-6-11-19(15-18)23(25)26)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNFLOSMHCFXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide

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